N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine
Description
Properties
IUPAC Name |
2-[4-[[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3S/c17-12-3-1-11(2-4-12)15(22)9-10-20-13-5-7-14(8-6-13)25(23,24)21-16(18)19/h1-10,20H,(H4,18,19,21)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVVTNSFFIIEPV-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The α,β-unsaturated ketone is synthesized via base-catalyzed condensation of 4-fluoroacetophenone with a nitroalkane:
$$
\text{4-Fluoroacetophenone + Nitromethane} \xrightarrow{\text{NaOH, EtOH}} \text{3-(4-Fluorophenyl)-3-oxoprop-1-en-1-amine intermediate}
$$
Conditions :
Reduction of Nitro Group
The nitro intermediate is reduced to the amine using catalytic hydrogenation:
$$
\text{NO}2 \xrightarrow{\text{H}2/\text{Pd-C, MeOH}} \text{NH}_2
$$
Optimized parameters :
Preparation of 4-Aminobenzenesulfonylguanidine
Sulfonation of Aniline Derivative
4-Nitrobenzenesulfonyl chloride is prepared via chlorosulfonation:
$$
\text{Nitrobenzene} \xrightarrow{\text{ClSO}_3\text{H, 50°C}} \text{4-Nitrobenzenesulfonyl chloride}
$$
Key metrics :
Guanidinylation Reaction
The sulfonyl chloride is treated with guanidine in alkaline conditions:
$$
\text{4-Nitrobenzenesulfonyl chloride + Guanidine} \xrightarrow{\text{NaHCO}3,\ \text{H}2\text{O/THF}} \text{4-Nitrobenzenesulfonylguanidine}
$$
Conditions :
Nitro Group Reduction
Catalytic hydrogenation converts the nitro group to an amine:
$$
\text{4-Nitrobenzenesulfonylguanidine} \xrightarrow{\text{H}_2/\text{Ra-Ni},\ \text{EtOH}} \text{4-Aminobenzenesulfonylguanidine}
$$
Parameters :
Coupling of Subunits via Nucleophilic Aromatic Substitution
The final step involves coupling the enaminone amine with the sulfonylguanidine intermediate:
$$
\text{4-Aminobenzenesulfonylguanidine + 3-(4-Fluorophenyl)-3-oxoprop-1-en-1-amine} \xrightarrow{\text{DCC},\ \text{DMAP},\ \text{DCM}} \text{Target Compound}
$$
Optimized conditions :
- Coupling agent: Dicyclohexylcarbodiimide (DCC)
- Catalyst: 4-Dimethylaminopyridine (DMAP)
- Solvent: Dichloromethane
- Temperature: 25°C (ambient)
- Reaction time: 12 hours
- Yield: 65–70%.
Alternative Synthetic Routes
One-Pot Tandem Reaction
A patent-derived method uses sequential condensation and cyclization in isopropanol:
$$
\text{4-Fluoroacetophenone + 4-Aminobenzenesulfonamide} \xrightarrow{\text{Na}2\text{CO}3,\ \text{isopropanol},\ \Delta} \text{Intermediate} \xrightarrow{\text{Cyanamide}} \text{Target}
$$
Advantages :
Solid-Phase Synthesis
Immobilized guanidine precursors on Wang resin enable stepwise assembly:
- Resin-bound sulfonyl chloride preparation
- Guanidine moiety attachment
- Enaminone coupling via HATU activation
- Cleavage with TFA/DCM.
Critical Process Parameters and Yield Optimization
| Step | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Enaminone formation | Ethanol | NaOH | 60 | 6 | 78 |
| Sulfonation | ClSO₃H | – | 50 | 3 | 92 |
| Guanidinylation | THF/H₂O | NaHCO₃ | 0 | 2 | 72 |
| Coupling | DCM | DCC/DMAP | 25 | 12 | 68 |
| One-pot synthesis | Isopropanol | Na₂CO₃ | 80 | 8 | 73 |
Impurity Profiling and Characterization
Major impurities identified during synthesis include:
- Desfluoro variant : Arises from incomplete fluorophenyl group incorporation (0.047%).
- O-Alkylated byproduct : Formed during guanidinylation (0.1%).
- Diastereomeric mixtures : Due to E/Z isomerism in enaminone (3:1 ratio).
Analytical methods :
- HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient
- LC-MS : [M+H]⁺ at m/z 363.1 (calculated 362.4).
Industrial-Scale Considerations
Waste Management
Chlorosulfonic acid neutralization with Ca(OH)₂ generates inert CaSO₄ sludge.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related guanidine-sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activities.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Solubility: The target compound’s guanidine and sulfonamide groups favor aqueous solubility, whereas the 4-methoxybenzyl group in ’s compound increases lipophilicity. Fluorine in the target compound may reduce metabolic degradation compared to non-halogenated analogs .
In contrast, the propargyl group in ’s compound offers synthetic versatility for derivatization.
Biological Activity Inference: The enaminone moiety in the target compound resembles pharmacophores in kinase inhibitors (e.g., ’s fluorophenyl-containing anticancer agent), suggesting possible antiproliferative activity. The pyridyl and piperidine groups in ’s compound imply central nervous system (CNS) penetration, a property less likely in the polar target compound.
Computational Predictions: DFT calculations () could model the target compound’s electron density distribution, highlighting nucleophilic regions (e.g., guanidine) and electrophilic sites (e.g., enaminone carbonyl).
Biological Activity
N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine, a compound featuring a guanidine moiety, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a guanidine group, which is known to confer significant biological activity, particularly in the context of neurological and metabolic disorders.
Guanidine derivatives, including this compound, have been shown to interact with various biological pathways:
- Inhibition of Neurotransmitter Responses : Research indicates that guanidine compounds can inhibit responses to neurotransmitters such as GABA and glycine. This inhibition occurs through the blockade of chloride channels, which may contribute to neurological symptoms observed in conditions like uremia .
- CNS Activity : The guanidine group is associated with central nervous system (CNS) activity. Compounds with this moiety have been identified as potential therapeutic agents for neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
2. Pharmacological Properties
The compound exhibits several pharmacological properties:
- Anti-inflammatory Effects : Guanidine derivatives have demonstrated anti-inflammatory activity, making them candidates for treating inflammatory diseases .
- Antidiabetic Potential : Some studies suggest that guanidine-based compounds may improve insulin sensitivity and glucose metabolism, indicating their potential use in diabetes management .
Study 1: Inhibition of GABA Responses
A study conducted on mouse spinal cord neurons highlighted the inhibitory effects of guanidine compounds on GABA responses. The results showed that these compounds inhibited both GABA and glycine responses in a dose-dependent manner, suggesting their potential role in modulating excitatory and inhibitory neurotransmission .
Study 2: Therapeutic Applications
A review of guanidine derivatives emphasized their therapeutic uses across various diseases. The findings indicated that these compounds could serve as inhibitors of Na+/H+ exchangers and nitric oxide synthase, further broadening their application scope in treating cardiovascular and metabolic disorders .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Potential Applications |
|---|---|---|
| Inhibition of GABA | Blockade of chloride channels | Neurological disorders |
| Anti-inflammatory | Modulation of inflammatory pathways | Inflammatory diseases |
| Antidiabetic | Improvement in insulin sensitivity | Diabetes management |
| CNS modulation | Interaction with neurotransmitter systems | Neurodegenerative diseases |
Q & A
Q. What are the recommended methods for synthesizing N-(4-{[3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}benzenesulfonyl)guanidine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling the fluorophenyl-oxopropenylamine moiety with the benzenesulfonylguanidine core via nucleophilic aromatic substitution or amidation. Optimization can be achieved using statistical design of experiments (DoE) . For example:
- Factors to test : Temperature, catalyst loading, solvent polarity, and stoichiometric ratios.
- Response variables : Yield, purity, and reaction time.
A fractional factorial design reduces experimental runs while identifying critical parameters .
Example Table :
| Factor | Range Tested | Optimal Condition Identified |
|---|---|---|
| Temperature (°C) | 60–120 | 90 |
| Catalyst (mol%) | 1–5 | 3 |
| Solvent (polarity) | DMF, THF, Acetonitrile | DMF |
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, 19F) to confirm substituent positions and bond connectivity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .
Note : For sulfonylguanidine groups, monitor IR spectra for S=O stretching (~1350 cm⁻¹) and guanidine N-H vibrations (~3300 cm⁻¹).
Q. What protocols are recommended for assessing purity and stability under laboratory conditions?
- Methodological Answer :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Thermogravimetric analysis (TGA) to evaluate thermal stability.
- Accelerated stability studies (40°C/75% RH for 4 weeks) to simulate long-term storage .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of sulfonylguanidine formation in this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates.
- Analyze electron density maps (e.g., NBO analysis) to identify nucleophilic/electrophilic sites in the benzenesulfonylguanidine core .
Example Table :
| Computational Method | Application | Software Tools |
|---|---|---|
| DFT | Transition state modeling | Gaussian, ORCA |
| MD Simulations | Solvent interaction dynamics | GROMACS, AMBER |
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response assays (e.g., IC₅₀ vs. MIC comparisons) to clarify concentration-dependent effects.
- Off-target profiling (e.g., kinase or protease panels) to identify unintended interactions.
- Metabolomic studies (LC-MS/MS) to detect metabolite interference .
Q. What strategies can validate the compound’s hypothesized hydrogen-bonding interactions in enzymatic inhibition?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Molecular docking (AutoDock Vina, Schrödinger) with crystallized enzyme structures (e.g., PDB entries).
- Site-directed mutagenesis of proposed binding residues (e.g., serine or lysine) in target enzymes .
Q. How can researchers design experiments to study the compound’s photostability under varying light conditions?
- Methodological Answer :
- Use UV-Vis spectroscopy to monitor absorbance changes under controlled irradiation (e.g., 365 nm LED).
- LC-MS post-irradiation to identify photodegradation byproducts.
- Radical scavenger assays (e.g., TEMPO) to probe ROS-mediated degradation pathways .
Q. What advanced techniques are suitable for probing the compound’s solubility and partitioning behavior in biphasic systems?
- Methodological Answer :
- Shake-flask method with octanol/water partitioning (logP determination).
- Surface plasmon resonance (SPR) to measure membrane permeability.
- Molecular dynamics (MD) simulations to model solvation shells in aqueous vs. lipid environments .
Data Contradiction and Reproducibility
Q. How can discrepancies in reported synthetic yields be systematically investigated?
- Methodological Answer :
- Conduct interlaboratory reproducibility studies with standardized protocols.
- Use control experiments to isolate variables (e.g., trace metal contamination in catalysts).
- Sensitivity analysis via Monte Carlo simulations to quantify uncertainty in reaction parameters .
Q. What frameworks exist to reconcile conflicting computational predictions vs. experimental results for this compound’s reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
